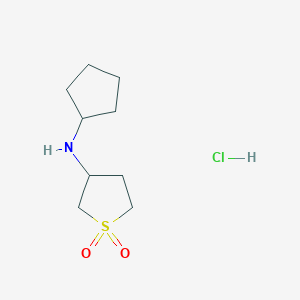
2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a cyclopropyl group, a triazole ring, and a thiadiazole ring
準備方法
The synthesis of 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole typically involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the intermediate 2-cyclopropyl-1,3,4-thiadiazole-5-thiol. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable base to yield the final product. The reaction conditions often include refluxing in an inert atmosphere to ensure the purity and yield of the product .
化学反応の分析
2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or thiadiazole rings are substituted with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, inert atmospheres (e.g., nitrogen or argon), and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or ring structures .
科学的研究の応用
2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar compounds to 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole include other heterocyclic compounds with triazole and thiadiazole rings, such as:
- 2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-oxadiazole
- 2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazine
These compounds share similar structural features but differ in the heteroatoms present in the ring systems. The unique combination of cyclopropyl, triazole, and thiadiazole rings in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
2-cyclopropyl-5-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c1-2-5(1)6-10-11-7(13-6)12-4-8-3-9-12/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVHPZAXUPOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
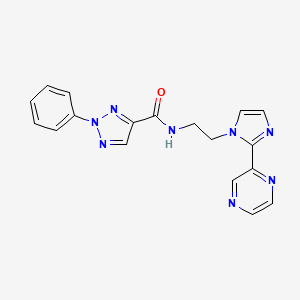

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)
![4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2499697.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)

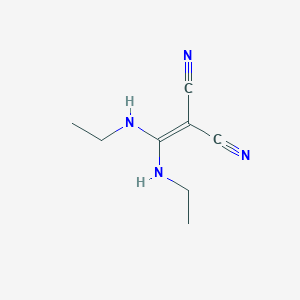
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)
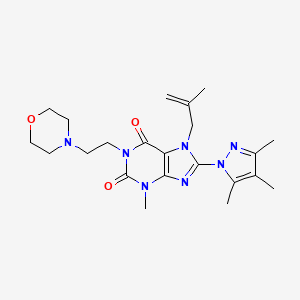
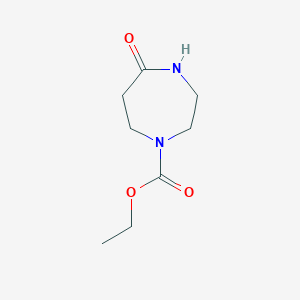
methanone](/img/structure/B2499704.png)
